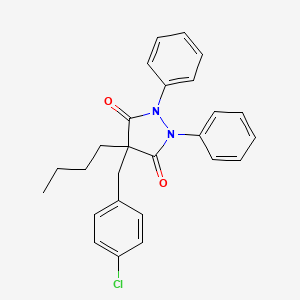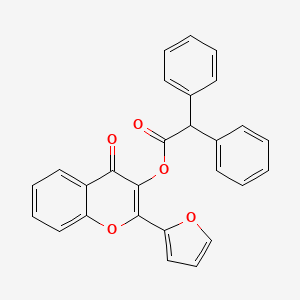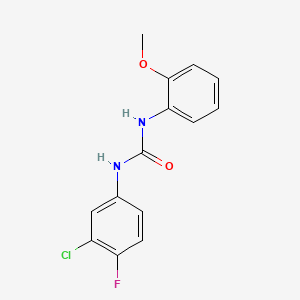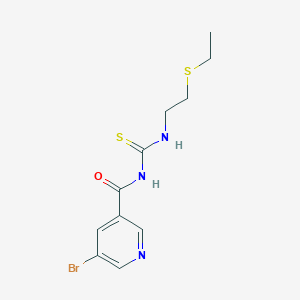
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Overview
Description
4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is a useful research compound. Its molecular formula is C26H25ClN2O2 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1604557 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Presence and Fate
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, which share some structural similarities with the target compound by containing benzyl groups, have been studied for their environmental presence and impact. These compounds, often used as preservatives, show that despite wastewater treatments, they persist in low concentrations in effluents and are ubiquitously found in surface waters and sediments. Their presence in aquatic environments indicates potential environmental mobility and persistence of structurally related compounds, suggesting the importance of studying similar compounds for environmental monitoring and impact assessment (Haman et al., 2015).
Synthetic and Medicinal Chemistry Applications
Hybrid Catalysts in Synthesis
Research on pyranopyrimidine derivatives, which are structurally related to pyrazolidinediones, highlights the role of hybrid catalysts in synthesizing medicinally relevant scaffolds. These catalysts facilitate the development of compounds with potential pharmaceutical applications, demonstrating the versatility of structures similar to 4-butyl-4-(4-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in drug discovery and development (Parmar et al., 2023).
Anticancer Activity of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to pyrazolidinediones, have been extensively studied for their anticancer properties. These compounds exhibit significant biological effects, including potential anticancer activity, highlighting the importance of the pyrazoline scaffold in developing new therapeutic agents. Such research underscores the relevance of investigating compounds like this compound for potential anticancer applications (Ray et al., 2022).
Properties
IUPAC Name |
4-butyl-4-[(4-chlorophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-2-3-18-26(19-20-14-16-21(27)17-15-20)24(30)28(22-10-6-4-7-11-22)29(25(26)31)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGCKRPIYEQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4570263.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4570266.png)


![2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4570286.png)

![N'-[1-(4-cyclohexylphenyl)ethylidene]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B4570304.png)

![ethyl 4-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4570313.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4570321.png)
![2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4570325.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4570339.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4570351.png)

